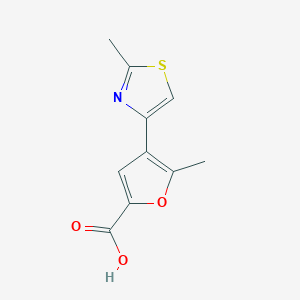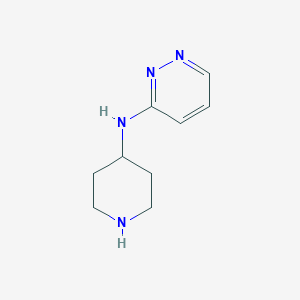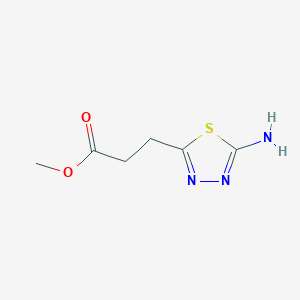
5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid
Übersicht
Beschreibung
The compound “5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid” is a complex organic molecule. It belongs to the class of organic compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have gained considerable attention because of their broad applications in different fields .
Synthesis Analysis
Thiazoles and their derivatives have been synthesized using various methods. For instance, one method involves interacting aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates . The bioassay results show that most of the synthesized compounds possess moderate to good herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Research has shown that derivatives of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid and related compounds are involved in various chemical reactions. For example, they can undergo transformations like the opening of the 1,2,3-thiadiazole ring, forming corresponding thioamides of furylacetic acid, or hydrazinolysis without cleavage of the thiadiazole ring (Remizov, Pevzner, & Petrov, 2019). Additionally, these compounds can form furan-2-carboxamides when reacted with amines and undergo intramolecular cyclization to form esters (El’chaninov & Aleksandrov, 2017).
Antimicrobial and Nematicidal Activity
Some derivatives of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid exhibit antimicrobial and nematicidal activities. For instance, compounds synthesized from these derivatives have shown effectiveness against human pathogenic bacteria and fungi, as well as against nematodes like Ditylenchus myceliophagus and Caenorhabditis elegans (Reddy, Rao, Yakub, & Nagaraj, 2010).
Synthesis of Heterocyclic Compounds
These compounds are also used in the synthesis of various heterocyclic compounds, such as thiazoles, thiadiazoles, and oxadiazoles. The synthesis involves reactions with different reagents and catalysts, leading to the formation of structurally diverse compounds with potential biological activities (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
Preparation of Fluorescent Materials
A particularly interesting application is the use of derivatives of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid in the preparation of fluorescent materials. These materials are synthesized using biomass-derived compounds and have shown strong photoluminescence, making them potentially useful in various applications including sensors and bioimaging (Tanaka, Ashida, Tatsuta, & Mori, 2015).
Wirkmechanismus
Target of Action
Thiazoles, a class of compounds that includes “5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid”, have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . .
Mode of Action
Thiazoles have an active sulfur moiety that can oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria . .
Biochemical Pathways
Thiazoles can affect various biochemical pathways, depending on their specific structures and targets . .
Zukünftige Richtungen
Thiazoles have been the subject of extensive research due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Eigenschaften
IUPAC Name |
5-methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-5-7(3-9(14-5)10(12)13)8-4-15-6(2)11-8/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQJWUNVRSXWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)C2=CSC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422861.png)

![Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B1422863.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1422864.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1422865.png)



![1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422873.png)




